2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzylthio group, a nicotinoylpiperidinyl moiety, and an acetamide functional group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.
Nicotinoylpiperidinyl Intermediate: The nicotinoylpiperidinyl moiety can be synthesized by reacting nicotinic acid with piperidine in the presence of a coupling agent.
Coupling Reaction: The final step involves coupling the benzylthio intermediate with the nicotinoylpiperidinyl intermediate using an appropriate acylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinoylpiperidinyl moiety can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the benzylthio group.
Amines: From reduction of the nitro group.
Substituted Acetamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(piperidin-4-ylmethyl)acetamide
- N-(nicotinoylpiperidin-4-yl)methyl)acetamide
Uniqueness
The unique combination of the benzylthio group and the nicotinoylpiperidinyl moiety in 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide may confer distinct biological properties compared to similar compounds. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-5-2-1-3-6-18)23-13-17-8-11-24(12-9-17)21(26)19-7-4-10-22-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCXTAFSKSPVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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